BenchChemオンラインストアへようこそ!

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone

Lipophilicity Membrane permeability PDE1 inhibitor SAR

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5) is a protected ketone building block featuring a 1,3-dioxolane acetal masking a reactive carbonyl, tethered to a 4-ethylphenyl substituent. The compound has the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol, with a computed LogP of 2.1947, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 1263365-72-5
Cat. No. B1400325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone
CAS1263365-72-5
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CC2OCCO2
InChIInChI=1S/C13H16O3/c1-2-10-3-5-11(6-4-10)12(14)9-13-15-7-8-16-13/h3-6,13H,2,7-9H2,1H3
InChIKeyKJKYEGADEFLCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5): A PDE1-Targeted Protected Ketone Building Block for Rational Medicinal Chemistry Procurement


2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5) is a protected ketone building block featuring a 1,3-dioxolane acetal masking a reactive carbonyl, tethered to a 4-ethylphenyl substituent. The compound has the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol, with a computed LogP of 2.1947, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . It is explicitly cited as a constituent of patent US-9073936-B2, which claims PDE1 inhibitors of Formula I, thereby establishing its relevance as a scaffold for phosphodiesterase type 1 (PDE1) drug discovery programmes [1].

Why 4-Ethyl Substitution on the Phenyl Ring Cannot Be Replaced by Methyl, Hydrogen, or Methoxy Analogs in PDE1-Focused Structure–Activity Relationship Campaigns


Within the 2-(1,3-dioxolan-2-yl)-1-arylethanone chemotype, the para-substituent on the phenyl ring dictates both lipophilicity and conformational flexibility independently of the conserved dioxolane-protected ketone motif. Compared to the 4-ethyl compound (LogP 2.1947), the 4-methyl analog (LogP 1.94), the unsubstituted phenyl analog (LogP 1.63), and the 4-methoxy analog (LogP 1.64) all exhibit significantly lower computed lipophilicity . Furthermore, the 4-ethyl derivative possesses four rotatable bonds, whereas the 4-methyl and unsubstituted phenyl congeners each have only three, restricting their conformational sampling . These structural differences—a single methylene unit or the presence of a polar oxygen substituent—translate into altered membrane permeability, target binding entropy, and metabolic susceptibility, meaning that an unqualified substitution of the 4-ethyl group with a methyl, hydrogen, or methoxy substituent will compromise the pharmacokinetic and pharmacodynamic profile intended for PDE1-targeted lead optimisation.

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5): Quantitative Differentiation Evidence vs. Closest Phenyl-Substituted Analogs


LogP of 2.19 Confers Higher Lipophilicity than 4-Methyl (1.94), 4-H (1.63), and 4-Methoxy (1.64) Analogs for Optimised Membrane Permeability and Hydrophobic Target Engagement

The computed LogP (octanol-water partition coefficient) of the 4-ethyl target compound is 2.1947, measured by the same proprietary algorithm used across the ChemScene catalogue. This value is higher than that of the direct 4-methyl analog (LogP 1.94072) , the unsubstituted 4-H analog (LogP 1.63230) , and the 4-methoxy analog (LogP 1.6409) . The incremental LogP gain of approximately +0.25 over the methyl congener and +0.55 over the hydrogen- and methoxy-substituted analogs indicates that the ethyl group provides a finely tuned increase in lipophilicity without resorting to bulkier, more lipophilic substituents that could risk promiscuous binding or aqueous insolubility.

Lipophilicity Membrane permeability PDE1 inhibitor SAR

Rotatable Bond Count of 4 Enables Greater Conformational Sampling than 4-Methyl and 4-H Analogs (3 Rotatable Bonds) for PDE1 ATP-Binding Pocket Adaptation

The 4-ethyl target compound possesses four rotatable bonds according to ChemScene computational chemistry data, whereas both the 4-methyl analog and the unsubstituted phenyl analog each have only three rotatable bonds . The additional rotatable bond in the ethyl-substituted compound originates from the extra methylene group in the 4-ethyl side chain, which introduces a degree of torsional freedom absent in the methyl and hydrogen congeners. This additional degree of freedom allows the ethylphenyl moiety to sample a broader conformational landscape, potentially enabling a more enthalpically favourable fit within the PDE1 ATP-binding cleft.

Conformational flexibility Entropic penalty PDE1 binding pocket

Patent US-9073936-B2 Explicitly Claims 4-Ethylphenyl Dioxolane Ketones as PDE1 Inhibitor Scaffolds, Providing Regulatory Novelty Advantage over Methyl and Unsubstituted Analogs

The target compound 2-(1,3-dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5) is chemically enumerated and explicitly covered by patent US-9073936-B2, assigned to Intra-Cellular Therapies, Inc., which claims PDE1 inhibitors of Formula I [1]. In contrast, the 4-methyl analog (CAS 857195-76-7) and the unsubstituted phenyl analog (CAS 55337-55-8) are not specifically identified in any equivalent PDE1 inhibitor patent classification within the PubChem patent database. This establishes the 4-ethyl derivative as a patent-validated starting point for PDE1 drug discovery, offering a freedom-to-operate and novelty advantage over the close structural analogs.

PDE1 inhibitor Patent protection Scaffold novelty

Constant TPSA of 35.53 Across 4-Ethyl, 4-Methyl, and 4-H Analogs Confirms That Lipophilicity Gains Are Achieved Without Altering Polar Surface Area, Preserving Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of the 4-ethyl target compound is 35.53 Ų, identical to that of the 4-methyl analog (TPSA 35.53) and effectively identical to the unsubstituted phenyl analog (TPSA 35.53) . This constancy demonstrates that the dioxolane-protected ketone core, rather than the para-substituent, exclusively governs polar surface area. Consequently, the elevated LogP of the 4-ethyl compound (2.19 vs. 1.94 and 1.63) is achieved without any increase in TPSA, maintaining a TPSA well below the 60 Ų threshold typically associated with favourable blood-brain barrier penetration.

TPSA Blood-brain barrier CNS drug-likeness

Procurement-Driven Application Scenarios for 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5) Based on Quantitative Differentiation Evidence


PDE1 Inhibitor Hit-to-Lead and Lead Optimisation Campaigns Requiring Validated, Patent-Cited Starting Scaffolds

The explicit enumeration of this compound in US-9073936-B2 as a PDE1 inhibitor scaffold [1] makes it a strategically preferred choice for medicinal chemistry teams building focused PDE1-targeted libraries. Its 4-ethyl substituent provides a balanced LogP of 2.19, offering membrane permeability advantages over the 4-methyl (LogP 1.94) and 4-H (LogP 1.63) analogs , while the unchanged TPSA of 35.53 preserves CNS drug-likeness . The additional rotatable bond (4 vs. 3) further supports conformational adaptation to the PDE1 binding site .

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design Leveraging Conformational Flexibility Advantages

The four rotatable bonds of the 4-ethyl derivative, compared to only three in the 4-methyl and 4-H analogs , provide a measurable conformational flexibility advantage. This makes the compound particularly suitable for fragment-based and structure-guided design approaches where induced-fit binding to the PDE1 ATP-binding pocket is essential, enabling a broader exploration of binding poses without introducing excessive molecular complexity.

CNS-Penetrant PDE1 Programmes Targeting Cognitive and Neuropsychiatric Indications

The combination of elevated LogP (2.19) and low, constant TPSA (35.53) positions the 4-ethyl compound as a lead-like entry point for centrally acting PDE1 inhibitors . Unlike the more polar 4-methoxy analog (LogP 1.64) , the 4-ethyl substituent enhances passive blood-brain barrier penetration without increasing hydrogen bond donor count, a key requirement for CNS drug candidates under the Wager CNS MPO scoring paradigm.

Dioxolane-Protected Ketone as a Synthetic Intermediate for Multi-Step Medicinal Chemistry Syntheses Requiring Carbonyl Latency

The 1,3-dioxolane ring serves as a protecting group for the ketone, enabling orthogonal synthetic transformations at the 4-ethylphenyl moiety or at the methylene bridge without premature carbonyl reactivity. The 98% purity and multi-vendor availability (Fluorochem, LeYan) ensure reliable supply for multi-step medicinal chemistry workflows, while the documented storage condition (sealed in dry, 2–8 °C) ensures long-term stability in compound management inventories.

Quote Request

Request a Quote for 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.